1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole
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Overview
Description
1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitrophenyl group attached to a tetrahydronaphtho-oxazole structure, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, can be employed . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the aforementioned synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The oxazole ring can interact with nucleic acids and proteins, affecting their function and stability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1,3-Oxazole: A simpler oxazole derivative with similar chemical properties but lacking the nitrophenyl and tetrahydronaphtho groups.
Uniqueness: 1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole is unique due to its combination of a nitrophenyl group and a tetrahydronaphtho-oxazole structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61191-64-8 |
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Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3a,4,5,9b-tetrahydrobenzo[e][1,2]benzoxazole |
InChI |
InChI=1S/C17H14N2O3/c20-19(21)13-8-5-12(6-9-13)17-16-14-4-2-1-3-11(14)7-10-15(16)22-18-17/h1-6,8-9,15-16H,7,10H2 |
InChI Key |
AHWKFZYWDKZCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1ON=C3C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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